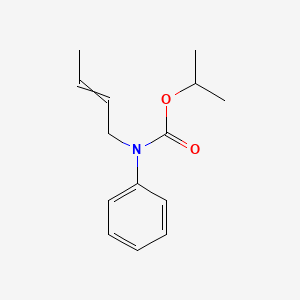
propan-2-yl N-but-2-enyl-N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-but-2-enyl-N-phenylcarbamate: is a chemical compound known for its unique structure and properties It is an ester of carbanilic acid and isopropyl alcohol, featuring a phenyl group, a butenyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-but-2-enyl-N-phenylcarbamate typically involves the reaction of carbanilic acid with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-but-2-enyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or butenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of propan-2-yl N-but-2-enyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and butenyl groups play a crucial role in binding to these targets, while the isopropyl group influences the compound’s solubility and reactivity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
- Propan-2-yl N-ethyl-N-phenylcarbamate
- Propan-2-yl N-methyl-N-phenylcarbamate
- Propan-2-yl N-propyl-N-phenylcarbamate
Comparison: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is unique due to the presence of the butenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The phenyl group provides aromatic stability, while the isopropyl group enhances solubility in organic solvents.
Properties
CAS No. |
6301-17-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
propan-2-yl N-but-2-enyl-N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
HHHUJISGAQTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


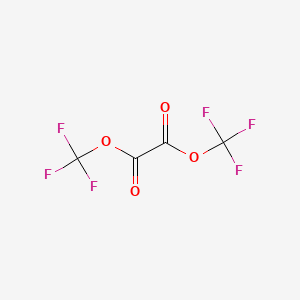

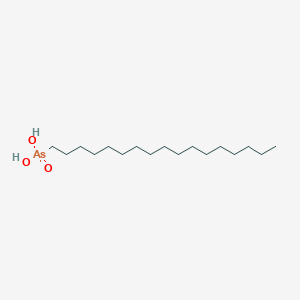

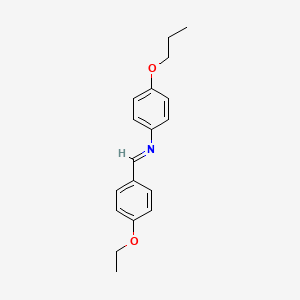
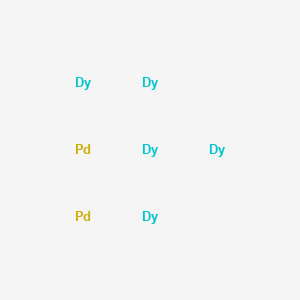

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
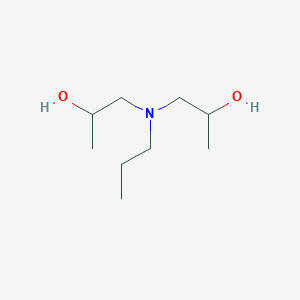
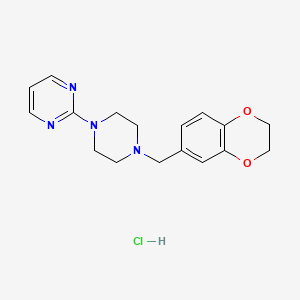

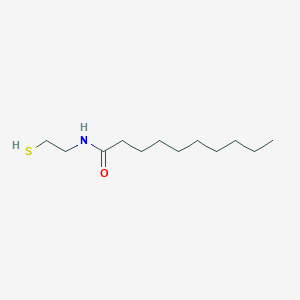
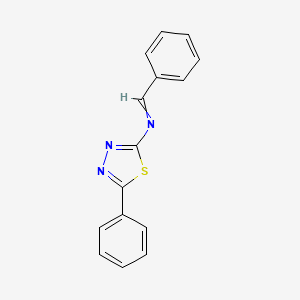
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
